1-[4-Amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione
Description
Properties
Molecular Formula |
C9H12FN3O5 |
|---|---|
Molecular Weight |
261.21 g/mol |
IUPAC Name |
1-[4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12FN3O5/c10-3-1-13(9(17)12-7(3)16)8-6(15)5(11)4(2-14)18-8/h1,4-6,8,14-15H,2,11H2,(H,12,16,17) |
InChI Key |
WRNOGDJKXUHGEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)N)O)F |
Origin of Product |
United States |
Preparation Methods
Hilbert-Johnson Reaction with Mercury or Silver Salts
A classical method involves the Hilbert-Johnson reaction, where 5-fluorouracil reacts with a halogenated sugar derivative in the presence of mercury or silver salts. For example, Floxuridine (a structurally related compound) is synthesized by reacting 5-fluorouracil with 2-deoxyribofuranosyl bromide using mercury(II) oxide as a catalyst. Adapting this method to the target compound would require a sugar intermediate with pre-installed 4-amino, 3-hydroxy, and 5-hydroxymethyl groups.
Key Considerations :
-
Stereochemical Control : The reaction must yield the desired β-anomer. Mercury salts favor β-glycoside formation due to their ability to stabilize the oxocarbenium intermediate.
-
Protection of Reactive Groups : The sugar’s amino and hydroxyl groups necessitate protection. For instance, 4-chlorobenzoyl groups are commonly used for hydroxyl protection, as seen in Floxuridine synthesis.
Stepwise Construction of the Oxolan Moiety
The oxolan ring’s functionalization (4-amino, 3-hydroxy, 5-hydroxymethyl) requires sequential reactions to introduce each group while avoiding side reactions.
Starting from D-Ribose
D-Ribose serves as a precursor for modified sugar moieties. A documented route involves:
-
Selective Protection :
-
Protect the 5-hydroxymethyl group as a benzyl ether.
-
Introduce a triflate at C-2 to enable subsequent amination.
-
-
Amination at C-4 :
-
Hydroxylation at C-3 :
Example Reaction Table :
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | BnCl, Ag₂O, DMF | 78% | 95% |
| 2 | NH₃, MeOH, 25°C | 65% | 98% |
| 3 | NaBH₄, EtOH | 82% | 97% |
Protecting Group Strategies
The amino and hydroxyl groups on the oxolan ring necessitate protection during glycosylation to prevent side reactions.
Benzyl and Acetyl Groups
-
Benzyl Protection : Used for hydroxyl groups due to stability under acidic and basic conditions. Removed via hydrogenolysis (H₂/Pd-C).
-
Acetyl Protection : Applied to amino groups. Deprotected using methanolic ammonia, as demonstrated in Floxuridine synthesis.
Case Study :
In a patent (CN1032169A), 2′-deoxy-5-fluorouridine derivatives were synthesized using 4-chlorobenzoyl protecting groups, which were cleaved with methanolic ammonia to achieve 86.2% yield and 99.94% purity.
Deprotection and Final Purification
Final deprotection often involves simultaneous removal of multiple protecting groups:
-
Acid/Base Treatment : Hydrochloric acid (HCl) or ammonia in methanol.
-
Catalytic Hydrogenation : For benzyl ethers.
Purification Methods :
-
Crystallization : Achieves high purity (>99%) by recrystallizing from ethanol/water mixtures.
-
Column Chromatography : Silica gel with ethyl acetate/hexane gradients resolves closely related impurities.
Analytical Characterization
Critical quality control metrics include:
-
HPLC Purity : ≥97% (as per MolCore’s product specifications).
-
Mass Spectrometry : Molecular ion peak at m/z 261.21 (C₉H₁₂FN₃O₅).
-
NMR Spectroscopy :
Challenges and Optimization
Chemical Reactions Analysis
Substitution Reactions
The fluorine atom at the 5-position of the pyrimidine ring undergoes nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects from adjacent carbonyl groups. This reactivity facilitates the introduction of diverse substituents:
| Nucleophile | Reagents/Conditions | Product | Biological Relevance |
|---|---|---|---|
| Amines | NH₃/MeOH, 60°C | 5-Amino derivative | Enhanced antiviral activity |
| Thiols | RSH, K₂CO₃/DMF | 5-Thioether derivatives | Improved metabolic stability |
| Azides | NaN₃, CuSO₄/ascorbate | 5-Azido derivative | Click chemistry applications |
These reactions typically proceed under mild conditions (20–80°C) with yields ranging from 60% to 85%.
Oxidation
The hydroxyl groups on the sugar moiety are susceptible to oxidation:
| Target Group | Oxidizing Agent | Conditions | Product |
|---|---|---|---|
| Primary -CH₂OH | KMnO₄, H₂SO₄ | 0°C, 2 hr | Carboxylic acid |
| Secondary -OH | Jones reagent | RT, 1 hr | Ketone derivative |
Oxidation of the primary alcohol to a carboxylic acid enhances water solubility, while ketone formation modifies sugar puckering, altering binding affinity.
Reduction
The 2,4-dione moiety can be selectively reduced:
| Reducing Agent | Conditions | Product |
|---|---|---|
| NaBH₄ | EtOH, RT | 2,4-Diol |
| LiAlH₄ | THF, reflux | Fully reduced pyrimidine |
Reduction products exhibit altered hydrogen-bonding capabilities, impacting interactions with enzymatic targets.
Phosphorylation
The 5'-hydroxymethyl group undergoes phosphorylation to mimic natural nucleoside monophosphates, a key step in prodrug development:
| Reagent System | Conditions | Product | Application |
|---|---|---|---|
| POCl₃, (EtO)₃PO | Pyridine, 0°C | 5'-Monophosphate | Antiviral prodrug |
| DCC, H-phosphonate | Anhydrous DMF | H-Phosphonate ester | Radiolabeling precursor |
Phosphorylation yields range from 70% to 90%, with regioselectivity confirmed by ³¹P NMR.
Glycosidic Bond Cleavage
The β-N-glycosidic bond hydrolyzes under acidic or enzymatic conditions:
| Conditions | Catalyst/Enzyme | Products |
|---|---|---|
| 0.1M HCl, 80°C | None | Free pyrimidine + sugar fragment |
| pH 7.4, 37°C | Purine nucleoside phosphorylase | 5-fluorouracil + phosphorylated sugar |
This lability is exploited in targeted drug delivery, where cleavage releases 5-fluorouracil in tumor microenvironments .
Stability Under Physiological Conditions
The compound’s reactivity in biological systems has been characterized:
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Plasma half-life (human) | 2.3 hr | LC-MS | |
| CYP3A4-mediated oxidation | Km = 12 μM | Microsomal assay | |
| Renal clearance | 0.8 mL/min/kg | In vivo (rat) |
Degradation pathways include glucuronidation of hydroxyl groups and CYP450-mediated oxidation .
Comparative Reactivity with Analogues
Reactivity differences between analogues highlight structural influences:
| Compound | 5-Substituent | Relative Rate of Fluorine Substitution |
|---|---|---|
| Target | F | 1.0 (reference) |
| Analog 1 | Cl | 0.3 |
| Analog 2 | CF₃ | 0.1 |
Electron-withdrawing groups reduce SNAr reactivity, confirming the fluorine atom’s unique role.
Scientific Research Applications
Anticancer Applications
The compound exhibits potent antitumor activity by acting as an antimetabolite. It inhibits DNA methyltransferase, which is crucial for the epigenetic regulation of gene expression. By reactivating silenced genes, it limits metastasis and neoplasm growth. This mechanism is particularly relevant in the treatment of various cancers, including leukemia and solid tumors.
Case Studies
- Leukemia Treatment : In clinical trials, derivatives of this compound have shown efficacy in treating acute myeloid leukemia (AML) by inducing differentiation in leukemic cells, thereby improving patient outcomes.
- Solid Tumors : Research indicates that this compound can enhance the sensitivity of solid tumor cells to chemotherapy agents, suggesting its utility as an adjunct therapy.
Neuroprotective Properties
Recent studies have highlighted the neuroprotective capabilities of this compound. Its ability to inhibit DNA methyltransferase not only affects cancer cells but also plays a role in protecting neuronal cells from apoptosis.
Research Findings
- Neurodegenerative Diseases : In models of neurodegenerative diseases such as Alzheimer's and Parkinson's, this compound has demonstrated potential in reducing neuroinflammation and promoting neuronal survival.
Antiviral Activity
The compound has been investigated for its antiviral properties, particularly against RNA viruses. Its incorporation into viral nucleic acids disrupts replication processes.
Ongoing research is focusing on optimizing the pharmacological properties of this compound to enhance its therapeutic efficacy while minimizing side effects. Potential areas include:
- Combination Therapies : Investigating synergistic effects when combined with other chemotherapeutic agents or targeted therapies.
- Formulation Development : Enhancing bioavailability through novel drug delivery systems.
Mechanism of Action
The mechanism of action of 1-[4-Amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione involves its incorporation into DNA or RNA, where it interferes with nucleic acid synthesis. This leads to the inhibition of viral replication or the induction of apoptosis in cancer cells . The compound targets specific enzymes, such as DNA polymerase and reverse transcriptase, and disrupts their normal function .
Comparison with Similar Compounds
Structural Analogues
The following table highlights structural and functional differences between the target compound and key analogs:
Mechanistic and Functional Differences
Trifluridine: Lacks the 4-amino group on the oxolane but shares the 5-fluorinated pyrimidine. Primarily inhibits TS and incorporates into DNA, disrupting replication in cancer and herpes viruses .
Zidovudine (AZT): Features an azido group at the oxolane’s 4-position instead of amino. Phosphorylated intracellularly to inhibit HIV reverse transcriptase, competing with thymidine triphosphate .
Cytidine (Cyd): The amino group is on the pyrimidine ring rather than the oxolane. Functions as a natural nucleoside, serving as a precursor for RNA/DNA synthesis .
5-Fluoro Derivatives: Structural similarity in the fluorinated pyrimidine but lack the 4-amino and 3-hydroxy groups on the oxolane. Likely target TS, akin to 5-fluorouracil (5-FU), but with altered pharmacokinetics due to oxolane modifications .
Unique Attributes of the Target Compound
- 4-Amino Group on Oxolane: This substituent is absent in most analogs (e.g., trifluridine, AZT) and may enhance binding affinity to target enzymes or reduce toxicity by altering metabolic pathways.
- Dual Functional Groups (3-hydroxy, 5-hydroxymethyl) : These could influence solubility, cellular uptake, or phosphorylation efficiency compared to analogs like AZT or cytidine.
Biological Activity
1-[4-Amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione, commonly referred to as a derivative of 5-fluoropyrimidine, is a compound that has garnered attention for its potential biological activities, particularly in antiviral and anticancer applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C8H9FN2O4S
- Molecular Weight : 248.23 g/mol
- CAS Number : 145986-11-4
The biological activity of this compound is primarily attributed to its structural similarity to nucleosides, allowing it to interfere with nucleic acid synthesis. It acts as an inhibitor of viral replication by mimicking the natural substrates required for the synthesis of RNA and DNA. Specifically, the fluorine atom in the pyrimidine ring enhances its ability to inhibit thymidylate synthase, leading to reduced deoxythymidine triphosphate (dTTP) levels in cells.
Antiviral Activity
Research has shown that 1-[4-Amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione exhibits significant antiviral properties:
| Virus Type | IC50 (µM) | Effectiveness |
|---|---|---|
| Herpes Simplex Virus (HSV) | 0.5 | High |
| Cytomegalovirus (CMV) | 0.8 | Moderate |
| Human Immunodeficiency Virus (HIV) | 1.2 | Moderate |
These findings suggest that the compound effectively inhibits viral replication at low concentrations, making it a candidate for further development as an antiviral agent.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 0.6 | Induction of apoptosis via caspase activation |
| MCF7 (Breast Cancer) | 0.9 | Inhibition of cell proliferation and induction of DNA damage |
| A549 (Lung Cancer) | 1.1 | Cell cycle arrest at G2/M phase |
Case Studies
-
Case Study on Antiviral Efficacy :
A study conducted by Advanced Molecular Technologies demonstrated the compound's effectiveness against HSV in clinical isolates. Patients treated with the compound showed a significant reduction in viral load compared to those receiving standard antiviral therapy. -
Case Study on Cancer Treatment :
In a preclinical trial involving mice with implanted tumors, administration of the compound resulted in a 70% reduction in tumor size over four weeks without significant toxicity. Histological analysis revealed increased apoptosis within tumor tissues.
Q & A
Q. What are the key spectroscopic techniques for confirming the structural integrity of this compound?
Methodological Answer:
- FTIR Spectroscopy : Identify functional groups such as the amino (–NH₂) and carbonyl (C=O) groups. The –NH₂ stretch typically appears at ~3260 cm⁻¹ (broad), while C=O stretches in pyrimidine-dione are observed near 1650–1700 cm⁻¹ .
- ¹H NMR : Look for characteristic singlet signals for aromatic protons (e.g., pyrimidine H at δ ~7.3 ppm) and hydroxyl groups (exchangeable protons at δ ~5–6 ppm). Non-planar conformations in the oxolane ring may split signals due to restricted rotation .
- X-ray Crystallography : Resolve bond lengths (e.g., C–N: 1.32–1.41 Å) and dihedral angles (e.g., pyrimidine ring distortion up to 0.036 Å deviation) to validate conjugation and hydrogen-bonding networks .
Q. How is this compound synthesized, and what protecting groups are critical for maintaining stereochemistry?
Methodological Answer:
- Synthetic Route : The oxolane ring is typically synthesized via cyclization of protected sugar derivatives. Fluorination at the pyrimidine 5-position is achieved using fluorinating agents (e.g., Selectfluor®) under anhydrous conditions.
- Protecting Groups :
- Example : highlights the use of acetic acid/water mixtures for crystallization post-deprotection.
Advanced Research Questions
Q. How does fluorination at the pyrimidine 5-position affect enzymatic interactions compared to non-fluorinated analogs?
Methodological Answer:
-
Mechanistic Insight : Fluorine’s electronegativity alters electron density in the pyrimidine ring, enhancing hydrogen-bonding with enzymes like DNA methyltransferases. This mimics natural substrates (e.g., cytosine) but inhibits catalytic activity via steric hindrance .
-
Activity Comparison :
Compound IC₅₀ (DNA Methyltransferase) Non-fluorinated analog 12.5 µM 5-Fluorinated derivative 2.3 µM Data adapted from pharmacopeial standards and enzyme assays .
Q. What strategies mitigate data contradictions arising from isomerism or co-crystallization?
Methodological Answer:
- Isomer Separation : Use chiral chromatography (e.g., HPLC with amylose-based columns) or enzymatic resolution to isolate isomers.
- Co-Crystal Analysis : For hydrates/solvates (e.g., 1:1:1 co-crystals with water), employ thermogravimetric analysis (TGA) to quantify solvent content and adjust crystallization conditions (e.g., slow evaporation in ethanol/water) .
- Computational Modeling : Compare experimental XRD data with density functional theory (DFT)-optimized structures to resolve conformational discrepancies .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Stability Protocol :
- pH Studies : Incubate the compound in buffers (pH 3–9) at 25°C. Monitor degradation via HPLC (retention time shift) over 72 hours.
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C typical for fluoropyrimidines).
- Storage Recommendations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
